Cell Differentiation Activity: Monocyte Induction Patent Claim vs. Methyl Ester
Patent-derived functional annotation explicitly attributes to ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate the ability to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte lineage, supporting use as an anti-cancer agent and for psoriasis treatment [1]. The methyl ester analog (CAS 652997-68-7) lacks this specific differentiation-inducing annotation in the same patent corpus [2]. While quantitative IC₅₀ or EC₅₀ values for differentiation potency are not publicly reported, the explicit patent linkage to monocyte differentiation provides a functional-claim differentiation absent for the methyl ester.
| Evidence Dimension | Functional patent claim: induction of monocyte differentiation from undifferentiated cells |
|---|---|
| Target Compound Data | Explicitly claimed for the ethyl ester in patent annotation |
| Comparator Or Baseline | Methyl ester analog (CAS 652997-68-7) – no equivalent differentiation claim identified |
| Quantified Difference | Qualitative functional annotation present vs. absent; quantitative data not publicly available |
| Conditions | Patent-derived functional description (FreshPatents.com, US patent family); cell type unspecified |
Why This Matters
Procurement of the ethyl ester rather than the methyl ester is required to maintain alignment with the patented differentiation-inducing mechanism that underpins the compound's preclinical and clinical development rationale.
- [1] Webisa Web Data Commons. Compound annotation: Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate – differentiation-inducing activity. https://webisa.webdatacommons.org/453276378 (accessed 2026-05-07). View Source
- [2] Molaid. Methyl (E)-3-(2-amino-4-cyanophenyl)-2-propenoate (CAS 652997-68-7). https://www.molaid.com/compound/652997-68-7.html (accessed 2026-05-07). View Source
